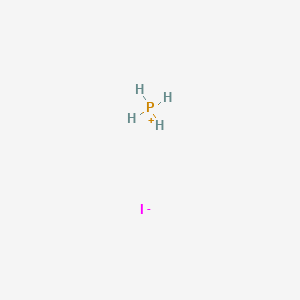

Phosphonium iodide

Description

Properties

IUPAC Name |

phosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HI.H3P/h1H;1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMAIBOZUPTNBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[PH4+].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4IP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30923738 | |

| Record name | Phosphonium iodide ((PH4)I) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30923738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.910 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12125-09-6 | |

| Record name | Phosphonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012125096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonium iodide ((PH4)I) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30923738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHONIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70782D13AF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation of the Phosphonium Iodide:once Methylphenylphosphine is Obtained, It Can Be Reacted with Formaldehyde and an Iodide Source to Yield the Desired Bis Hydroxymethyl Methylphenylphosphonium Iodide. the Reaction of Phosphines with Formaldehyde is a Known Method for the Preparation of Hydroxymethylphosphonium Saltsnih.gov. the Reaction of Methylphenylphosphine with Two Equivalents of Formaldehyde in the Presence of Hydriodic Acid Hi or an Alkyl Iodide Would Lead to the Formation of the Target Compound.

Transformation and Derivatization from Phosphonium Iodide Precursors

Phosphonium iodide (PH₄I) serves as a valuable precursor for the synthesis of other phosphorus-containing compounds, including various phosphine derivatives and phosphine gas itself.

Conversion to Other Phosphine Derivatives (e.g., via reaction with acetyl chloride)

Phosphonium iodide can be utilized as a starting material for the synthesis of more complex phosphine derivatives. A historical example of this transformation is its reaction with acetyl chloride. In 1951, Glenn Halstead Brown reported that the reaction between phosphonium iodide (PH₄I) and acetyl chloride results in the formation of a novel phosphine derivative.

The exact structure of the product from this reaction was not definitively characterized at the time, but it was proposed to be CH₃C(=PH)PH₂·HI. This reaction highlights the potential of PH₄I to act as a building block in organophosphorus chemistry, enabling the introduction of phosphorus into organic molecules. The high reactivity of acyl chlorides, which can be further enhanced by iodide, facilitates the acylation of nucleophiles. In this case, the phosphonium iodide acts as the phosphorus source for the formation of a new C-P bond.

While this specific reaction is not widely employed in modern synthesis, it demonstrates the principle of using PH₄I as a precursor for substituted phosphines. The development of organophosphorus chemistry has since led to more controlled and versatile methods for creating C-P bonds. beilstein-journals.org

Generation of Phosphine Gas from PH₄I

One of the most significant applications of phosphonium iodide is its use as a convenient and reliable source for generating high-purity phosphine gas (PH₃). Phosphine produced from other common methods, such as the reaction of white phosphorus with sodium hydroxide, is often contaminated with diphosphane (P₂H₄), which renders the gas spontaneously flammable in air (pyrophoric).

The use of phosphonium iodide provides a method to generate phosphine that is free from these pyrophoric impurities. The generation of phosphine is typically achieved by reacting an aqueous solution of phosphonium iodide with a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH). The hydroxide ion deprotonates the phosphonium cation (PH₄⁺), yielding phosphine gas, a salt, and water.

The reaction is clean and provides a pure form of the gas, which is essential for applications where controlled reactivity is required, such as in organophosphorus synthesis or the semiconductor industry.

The table below details the common reaction for generating phosphine gas from phosphonium iodide.

| Reactant | Reagent | Product(s) | Chemical Equation | Significance |

| Phosphonium Iodide (PH₄I) | Potassium Hydroxide (KOH) | Phosphine (PH₃), Potassium Iodide (KI), Water (H₂O) | PH₄I + KOH → PH₃ + KI + H₂O | Produces pure, non-pyrophoric phosphine gas. libretexts.org |

| Phosphonium Iodide (PH₄I) | Sodium Hydroxide (NaOH) | Phosphine (PH₃), Sodium Iodide (NaI), Water (H₂O) | PH₄I + NaOH → PH₃ + NaI + H₂O | An alternative strong base for the same high-purity generation. |

This table summarizes the reaction for the generation of phosphine gas from a phosphonium iodide precursor.

Fundamental Reaction Pathways

The reactivity of phosphonium iodides is diverse, encompassing fundamental ionic and radical pathways. These pathways are dictated by the nature of the substituents on the phosphorus atom, the reaction conditions, and the presence of co-reagents or external stimuli like light. Mechanistic studies have been crucial in elucidating the underlying processes that govern the transformations involving these versatile salts.

Phosphonium iodides are well-utilized in nucleophilic substitution reactions, a reactivity pattern primarily attributable to the nature of the iodide anion and the phosphonium cation. The synthesis of phosphonium salts itself is often a prime example of this reactivity, typically proceeding through the nucleophilic attack of a phosphine, such as triphenylphosphine, on an alkyl iodide.

In subsequent reactions, the iodide ion, being an excellent leaving group, can be readily displaced by other nucleophiles. stackexchange.com This makes phosphonium iodides valuable intermediates in organic synthesis. For instance, α-alkoxymethyltriphenylphosphonium iodides have demonstrated unique reactivity in nucleophilic substitution. nih.gov The general scheme involves the attack of a nucleophile on the phosphonium salt, leading to the displacement of the iodide ion.

Similarly, mixed phosphonium-iodonium ylides readily undergo nucleophilic substitution. In these substrates, the phenyliodonium moiety serves as a good leaving group, facilitating the introduction of various nucleophiles such as halides and N-, O-, S-, and Se-containing species. researchgate.netresearchgate.net The high reactivity of iodide salts compared to their bromide analogs in SN2 reactions is due to the higher nucleophilicity and better leaving group ability of the iodide ion.

Table 1: Factors Influencing Nucleophilic Substitution in Phosphonium Salts

| Factor | Description | Impact on Reactivity |

|---|---|---|

| Counterion | The nature of the anion associated with the phosphonium cation. | Iodide is an excellent leaving group, enhancing reactivity in SN2 reactions compared to bromide or chloride. stackexchange.com |

| Solvent | The medium in which the reaction is conducted. | Polar aprotic solvents like acetonitrile can stabilize the transition state and enhance reaction rates. |

| Phosphine Substituents | Groups attached to the phosphorus atom. | The electronic and steric properties of the substituents can influence the electrophilicity of the adjacent carbon atom. |

| Nucleophile Strength | The reactivity of the incoming nucleophile. | Stronger nucleophiles will displace the leaving group more readily. |

Phenyl Transfer Reactions

While cleavage of the alkyl-phosphorus bond is common, certain phosphonium salts can undergo reactions involving the transfer of a phenyl group from the phosphorus atom. This reactivity manifold is less common than traditional transformations but offers unique synthetic possibilities. Research has shown that α-alkoxymethyltriphenylphosphonium iodides can participate in novel phenyl transfer reactions. nih.govresearchgate.net

Mechanistic studies suggest that under specific conditions, such as in the presence of a sterically hindered base, the P-C(sp²) bond can be activated. ethz.ch For example, the reaction of tetraphenylphosphonium salts with alkyl halides, mediated by a base, can proceed through the formation of a phenyl radical. This radical is generated via a single-electron transfer (SET) process within a frustrated ion pair, which then engages in subsequent bond-forming steps. ethz.ch This represents a form of phenyl transfer where the phenyl group is delivered as a radical species rather than as a cation or anion. The choice of substituents on the aryl rings can influence the efficiency of this process; electron-donating groups on the phenyl rings of tetraarylphosphonium iodides have been observed to decrease reactivity in arylation reactions. researchgate.net

Phosphonium iodides have emerged as potent precursors for generating organic radicals, particularly under photochemical conditions. The interaction between the phosphonium cation and the iodide anion is central to these mechanisms, enabling radical formation through processes distinct from classical thermal initiation.

A key mechanism for radical generation from phosphonium iodides involves a photoinduced single electron transfer (SET) event. researchgate.net In this process, the phosphonium salt itself, or a complex it forms, absorbs light, typically in the visible range (e.g., blue light). chinesechemsoc.orgchinesechemsoc.org This absorption promotes an electron to transfer from an electron donor to an electron acceptor. In the case of alkyl triphenylphosphonium iodides, the iodide anion can serve as the electron donor, transferring an electron to the phosphonium cation upon photoexcitation. chinesechemsoc.orgccspublishing.org.cn

This SET event leads to the formation of an alkyl radical and a triphenylphosphine-iodine radical species or simply an iodine radical and triphenylphosphine, depending on the subsequent fragmentation pathway. chinesechemsoc.orgbeilstein-journals.org The process can be significantly enhanced by the addition of an external electron donor, which can form a more photoactive complex. chinesechemsoc.orgccspublishing.org.cn The generation of radicals via photoinduced SET is a powerful strategy that avoids the need for traditional transition metal photocatalysts. chinesechemsoc.org

The formation of a charge transfer complex (CTC), also known as an electron donor-acceptor (EDA) complex, is often a prerequisite for the photoinduced SET process. rhhz.netresearchgate.net Phosphonium salts can function as σ-hole donors, allowing them to form photoactive CTCs with electron donors. chinesechemsoc.orgchinesechemsoc.org The iodide counterion is an intrinsic electron donor that can form an intramolecular CTC with the phosphonium cation. chinesechemsoc.orgrhhz.net

Alternatively, external electron donors can form intermolecular CTCs. chinesechemsoc.orgchinesechemsoc.org The formation of these complexes leads to a shift in the absorption spectrum, often allowing for excitation with lower energy visible light. rsc.org Upon irradiation, the CTC is excited, facilitating the single electron transfer that generates the radical species. chinesechemsoc.orgbeilstein-journals.org Mechanistic studies have confirmed the formation of CTCs between phosphonium salts, iodide ions, and other reagents as the key step for initiating radical reactions under visible light. beilstein-journals.orgrhhz.net

A distinct but related mechanism involves the interaction of phosphines with perfluoroalkyl iodides to generate perfluoroalkyl radicals under visible light. mdpi.comresearchgate.net In this process, the phosphine acts as a Lewis base, forming a halogen-bonded electron donor-acceptor (EDA) complex with the electron-deficient perfluoroalkyl iodide. rsc.orgmdpi.comresearchgate.net

This interaction results in a complex with a nearly linear C–I–P arrangement where the C–I bond is elongated and weakened. mdpi.com Upon irradiation with visible light, this EDA complex undergoes homolytic cleavage of the C–I bond, yielding a perfluoroalkyl radical and a phosphine-iodine radical adduct. mdpi.com Computational and spectroscopic studies have detailed the mechanism, proposing that the reaction proceeds through the following steps:

Formation of the phosphine-perfluoroalkyl iodide adduct (EDA complex). mdpi.com

Absorption of light (S₁ ← S₀ transition) excites the complex. mdpi.comnih.gov

Intersystem crossing (ISC) from the excited singlet state (S₁) to a photochemically active triplet state (T₁). mdpi.comnih.gov

Dissociation from the T₁ state to generate the desired radicals. mdpi.com

Table 2: Mechanistic Steps in Phosphine-Mediated Homolytic Cleavage of Rf-I

| Step | Process | Description |

|---|---|---|

| 1 | Adduct Formation | A trivalent phosphine (e.g., tBu₃P) forms a halogen-bonded EDA complex with the perfluoroalkyl iodide. mdpi.comresearchgate.net |

| 2 | Photoexcitation | The EDA complex absorbs visible light, transitioning to an excited singlet state (S₁). mdpi.comnih.gov |

| 3 | Intersystem Crossing | The complex undergoes intersystem crossing from the S₁ state to the photochemically active triplet state (T₁). mdpi.comnih.gov |

| 4 | Homolytic Cleavage | The T₁ state complex dissociates, leading to the homolytic cleavage of the C-I bond to form a perfluoroalkyl radical (•Rf) and a phosphine-iodine radical adduct. mdpi.com |

Ylide Chemistry and Transformations (e.g., phosphonium-iodonium ylide reactions)

Mixed phosphonium-iodonium ylides are versatile reagents capable of participating in the synthesis of complex heterocyclic compounds through reactions with molecules like nitriles and acetylenes. researchgate.net These transformations are notable for their unusual characteristics, which have prompted detailed mechanistic studies. The reactions often proceed in a one-pot, metal-free system at ambient temperatures. researchgate.netrsc.org Mechanistic investigations using techniques such as spectrophotometry, Electron Paramagnetic Resonance (EPR), and Nuclear Magnetic Resonance (NMR) spectroscopy have been crucial in elucidating the underlying processes. researchgate.netresearchgate.net

A key feature of these ylides is the presence of an iodonium group, which significantly influences their reactivity. Unlike typical phosphonium ylides, the inclusion of the iodonium moiety often prevents participation in standard Wittig reactions. researchgate.netresearchgate.net However, it facilitates tandem substitution and Wittig-type reactions to produce α-substituted conjugated esters or ketones. researchgate.netresearchgate.net The main pathway for many reactions involving mixed phosphonium-iodonium ylides is the homolytic cleavage of the carbon-iodine bond upon photolysis, leading to the formation of radical intermediates. researchgate.netresearchgate.net

A remarkable characteristic of reactions involving mixed phosphonium-iodonium ylides, particularly their photoinitiated reactions with acetylenes, is the presence of an induction period and catalysis by acids. researchgate.netresearchgate.netresearchgate.net The reaction is often self-accelerating because acids are sometimes formed as byproducts during the course of the reaction. researchgate.netnih.gov

The proposed mechanism for this acid catalysis involves the protonation of the ylide. This protonated form is more active and decomposes more readily into radical cations. researchgate.netresearchgate.netresearchgate.net Kinetic studies using UV-visible spectrophotometry on the reaction between a benzoyl-substituted phosphonium-iodonium ylide and trifluoroacetic acid have supported this mechanism. researchgate.netresearchgate.netresearchgate.net The acid plays a dual role: it catalyzes the reaction at concentrations not exceeding the initial ylide concentration, but at higher concentrations, it can inhibit the formation of the desired products. researchgate.netresearchgate.net The reaction also exhibits a critical concentration dependence, proceeding only when the ylide concentration is above a certain threshold (e.g., >0.02 mol/L). researchgate.net

The observation of Chemically Induced Dynamic Nuclear Polarization (CIDNP) effects provides compelling evidence for the involvement of radical pairs in the reaction mechanism. researchgate.netresearchgate.net In the reaction between a benzoyl phosphonium-iodonium ylide and p-methoxyphenylacetylene, CIDNP has been observed in both ³¹P and ¹H NMR spectra of the major products. rsc.orgrsc.orgnih.gov Specifically, enhanced absorption is seen for the phosphonium salt product, while emission is observed for the substituted furan product. rsc.orgnih.govrsc.orgnih.gov

The generation of these polarized signals is attributed to the formation of a geminate ion-radical pair resulting from a single electron transfer (SET) from the acetylene to the protonated form of the ylide (a dication). nih.govrsc.org This SET process is promoted by the microheterogeneity of the ylide solution in dichloromethane, which ensures the close proximity of the reacting species. nih.govrsc.org The CIDNP phenomenon has been a crucial diagnostic tool, as the initial mechanistic proposals involving heterolytic bond cleavage could not account for these observations. nih.govrsc.org

The participation of radical intermediates is a cornerstone of the mechanism for phosphonium-iodonium ylide reactions. researchgate.netresearchgate.net It has been unambiguously established that the initiation of the reaction occurs through the acid-catalyzed decomposition of the ylide into radicals, and these radical intermediates are involved in the formation of all final products. researchgate.netresearchgate.netresearchgate.net

Upon UV irradiation or even in the dark accelerated by acid, the ylide undergoes homolytic scission of the C–I⁺ bond. nih.govrsc.org This cleavage generates a radical cation and other radical species. nih.govrsc.org EPR spectroscopy has been instrumental in detecting and characterizing these radical intermediates. researchgate.netorscience.ru For instance, in mixtures of ylides with acetylenes, the resulting radicals contain fragments of both the ylide and the acetylene, and their EPR spectra show hyperfine coupling to the ³¹P nucleus. researchgate.net The stability and concentration of these radicals are observed to increase in the presence of acetylenes. researchgate.net The use of spin traps like PBN (α-phenyl-N-tert-butylnitrone) and DMPO (5,5-dimethyl-1-pyrroline N-oxide) has further confirmed the radical mechanism and helped identify the primary radicals formed during photolysis. orscience.ru

Catalytic Mechanisms

Phosphonium iodide and its derivatives are not only reactants but also play crucial roles as catalysts or in synergistic catalytic systems. The iodide anion and the phosphine moiety can both participate in distinct catalytic cycles.

Iodide as a Nucleophilic Catalyst in Phosphonium Salt Formation

The iodide ion can act as a highly effective nucleophilic catalyst in the synthesis of phosphonium salts, particularly when starting from alkyl halides that are less reactive, such as alkyl bromides. stackexchange.com The formation of a phosphonium salt from an alkyl bromide and a phosphine like triphenylphosphine can be sluggish. stackexchange.com

The addition of a catalytic quantity of an iodide salt, such as lithium iodide, significantly accelerates the reaction. stackexchange.com The catalytic cycle operates through a two-step process:

The iodide ion, being a stronger nucleophile than triphenylphosphine, first displaces the bromide from the alkyl bromide in a nucleophilic substitution reaction. This forms an alkyl iodide.

The resulting alkyl iodide is much more reactive than the initial alkyl bromide because iodide is a superior leaving group compared to bromide. The weakly nucleophilic triphenylphosphine can then readily displace the iodide ion to form the desired phosphonium salt. stackexchange.com

In this cycle, the iodide ion is regenerated and can participate in further catalytic turnovers, making a small amount of iodide highly effective. stackexchange.com

Table 1: Relative Reactivity in Catalytic Phosphonium Salt Formation

| Reactant/Catalyst | Role | Relative Reactivity/Property |

|---|---|---|

| Triphenylphosphine | Nucleophile | Weak nucleophile |

| Iodide (I⁻) | Nucleophile | Strong nucleophile (stronger than Ph₃P) |

| Bromide (Br⁻) | Leaving Group | Good leaving group |

This is an illustrative table based on the principles described in the text.

Iodide/Phosphine Synergistic Photoredox Catalysis

Phosphines and iodine-containing compounds can participate in synergistic photoredox catalysis, where visible light initiates electron transfer processes to generate reactive intermediates. acs.orgresearchgate.net In these systems, a photocatalyst, upon excitation by light, can oxidize an electron-rich phosphine to a phosphine radical cation. acs.orgacs.org This highly electrophilic radical cation can then engage in various transformations. acs.orgchemrxiv.org

While a specific, named "iodide/phosphine synergistic photoredox catalysis" is not extensively documented as a standalone category, the principles are evident in related methodologies. For example, photoredox catalysis is often combined with hypervalent iodine(III) reagents. researchgate.net In a typical cycle, a photocatalyst might be excited and then oxidize a substrate, while the reduced photocatalyst is regenerated by an iodine(III) species. researchgate.net

In the context of phosphine catalysis, a plausible synergistic cycle could involve the following steps:

A photocatalyst absorbs visible light and enters an excited state.

The excited photocatalyst oxidizes a phosphine to its radical cation.

This phosphine radical cation reacts with a substrate to form a phosphoranyl radical. acs.org

This radical can undergo further reactions, such as fragmentation or addition.

An iodide species could be involved in regenerating the catalyst or participating in the product-forming steps, for instance, by acting as a redox mediator or a halogen atom donor/acceptor. Copper(I) iodide, for example, is used in photoredox catalytic cycles where it can be involved in the formation of reactive complexes and facilitate C-H bond cleavage. jscimedcentral.com

This synergistic approach allows for the generation of highly reactive radical species from stable precursors like phosphines under mild, light-induced conditions. acs.orgacs.org

Activation of Substrates via Hydrogen Bonding (e.g., epoxide activation in CO2 fixation)

Phosphonium iodide salts, particularly those functionalized with hydrogen bond donor groups, have been identified as highly effective catalysts for the chemical fixation of carbon dioxide (CO2) with epoxides to produce cyclic carbonates. wikipedia.orgwikipedia.orgfishersci.ca The mechanism hinges on the catalyst's ability to activate the epoxide substrate through hydrogen bonding. wikipedia.orgwikipedia.orgwikipedia.org

Detailed studies using phenol-functionalized phosphonium iodide catalysts have provided significant insights into this mechanism. wikipedia.orgwikipedia.org It was demonstrated that these catalysts could facilitate the conversion of various terminal epoxides into their corresponding cyclic carbonates with high yields (up to 99%) under mild, solvent-free conditions. wikipedia.org The reaction was even applied to the synthesis of the antitussive agent dropropizine from epichlorohydrin and phenylpiperazine. wikipedia.org

Density Functional Theory (DFT) calculations have confirmed that the hydrogen bonding between the catalyst and the epoxide is crucial for facilitating the ring-opening step. wikipedia.orgwikipedia.org These calculations revealed a significantly lower Gibbs energy barrier for the iodide salt compared to the bromide salt, explaining the higher catalytic activity of phosphonium iodide. wikipedia.orgwikipedia.org

| Catalyst Counter-ion | Effective Gibbs Energy Barrier (Ring-Opening Step) |

| Iodide (I⁻) | 72 kJ mol⁻¹ |

| Bromide (Br⁻) | 97 kJ mol⁻¹ |

Deiodination and Elimination Processes

Elimination of Phosphonium Iodide Group

A notable reaction involving phosphonium iodides is the elimination of the entire phosphonium iodide group from certain organic molecules, which serves as a method for deiodination. wikipedia.orgfishersci.at This process has been specifically demonstrated for heteroaryltriphenylphosphonium iodides. wikipedia.orgfishersci.at

The reaction is typically achieved by treating the heteroaryltriphenylphosphonium iodide substrate with a basic solvent. wikipedia.orgfishersci.at Suitable solvent systems include aqueous sodium hydroxide or a mixture of ethanol and triethylamine. wikipedia.orgfishersci.at The treatment under these conditions leads to the cleavage of the carbon-phosphorus bond and the removal of the entire triphenylphosphonium iodide moiety. wikipedia.org

| Starting Material | Reagents/Conditions | Product | Byproduct |

| 7-chloro-4-iodoquinoline | 1. PPh₃, 110 °C 2. EtOH, Et₃N, reflux | 7-chloroquinoline | Triphenylphosphine oxide |

Mechanistic Investigations of Phosphonium Iodide Reactions

Amination of Aryl Halides

The amination of aryl halides, a key transformation in medicinal and materials chemistry, is most famously achieved through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. These catalytic cycles depend critically on the use of phosphine-based ligands, which coordinate to the palladium center and facilitate the crucial steps of oxidative addition and reductive elimination.

Substituted phosphonium (B103445) salts are frequently employed as stable, air-tolerant precursors for the often air-sensitive phosphine (B1218219) ligands required for the reaction. While the direct application of unsubstituted phosphonium iodide (PH₄I) in this specific context is not commonly documented, its role as a fundamental reagent for the generation of the parent phosphine (PH₃) is well-established. wikipedia.org This positions it as a primary source material for the synthesis of more complex organophosphorus compounds used in these advanced applications.

Stille Cross-Coupling Reactions

The Stille reaction, which forms a carbon-carbon bond by coupling an organostannane with an sp²-hybridized organic halide, is another cornerstone of modern organic synthesis. Similar to C-N coupling reactions, the Stille reaction is catalyzed by palladium, and its efficiency and substrate scope are highly dependent on the choice of ancillary ligands.

Triphenylphosphine (B44618) is a classic ligand used in Stille couplings, and phosphonium salts serve as precursors to such organophosphine ligands. atamankimya.comatamanchemicals.com The reaction of triphenylphosphine with an alkyl halide, for instance, produces a triphenylphosphonium salt. biomedpharmajournal.org While phosphonium iodide (PH₄I) itself is not a typical direct participant in the Stille catalytic cycle, it represents the simplest phosphonium salt and is a key starting material for generating phosphine, which can then be used to synthesize the more elaborate phosphine ligands essential for the success of the Stille reaction. wikipedia.org

Compound Identification

Catalytic Roles of Phosphonium Iodide Systems

Organocatalysis and Bifunctional Catalysis

In the realm of organocatalysis, phosphonium (B103445) salts functionalized with acidic or basic moieties can act as potent bifunctional catalysts. These systems can simultaneously activate multiple reacting species, leading to enhanced reaction rates and selectivities under mild conditions.

Phenol-functionalized phosphonium iodides have been identified as highly efficient bifunctional catalysts, particularly for the fixation of carbon dioxide (CO₂) with epoxides to form valuable cyclic carbonates. nih.govrsc.org In this system, the catalyst exhibits a dual role: the hydroxyl group of the phenol (B47542) moiety acts as a hydrogen bond donor, activating the epoxide ring. Simultaneously, the iodide anion serves as a nucleophile that initiates the ring-opening of the activated epoxide. nih.gov This cooperative activation facilitates the subsequent reaction with CO₂.

The design of these bifunctional catalysts is crucial for their high efficiency, allowing reactions to proceed under mild and often solvent-free conditions. nih.govrsc.org The synergy between the acidic phenolic proton and the nucleophilic iodide within a single molecule represents a significant advancement in organocatalysis for CO₂ utilization. nih.gov

Kinetic investigations into the cycloaddition of CO₂ to epoxides using phenol-functionalized phosphonium iodide catalysts have provided significant insights into their superior activity. nih.gov Studies have shown that the reaction follows first-order kinetics with respect to the epoxide substrate. A notable finding is that, unlike their aliphatic alcohol-functionalized counterparts which can be inhibited by the product, the phenol-based catalysts show no product inhibition. nih.gov

The temperature dependence of the reaction rate has been used to determine the activation energy (Ea) via an Arrhenius plot. For the model reaction between propylene (B89431) oxide and CO₂ catalyzed by a specific phenol-functionalized phosphonium iodide, the activation energy was determined to be 39.6 kJ mol⁻¹. nih.gov This relatively low activation energy underscores the high efficiency of the catalyst. nih.govyoutube.comtaylorandfrancis.com DFT calculations have further elucidated the catalytic mechanism, confirming that the hydrogen bonding from the phenol group facilitates the ring-opening step. The calculations revealed a significantly lower effective Gibbs energy barrier for the iodide salt (72 kJ mol⁻¹) compared to the corresponding bromide salt (97 kJ mol⁻¹), which explains the superior activity of the phosphonium iodide catalyst. nih.gov

Table 1: Kinetic Parameters for CO₂ Fixation Catalyzed by Hydroxy-Functionalized Phosphonium Salts

| Catalyst Type | Observable Rate Constant (k_obs) | Activation Energy (Ea) | Product Inhibition |

|---|---|---|---|

| Phenol-Functionalized Phosphonium Iodide | 0.197 h⁻¹ | 39.6 kJ mol⁻¹ | No |

| Aliphatic-Functionalized Phosphonium Iodide | 0.0605 h⁻¹ | Not Reported | Yes (K_inh = 0.260 L mol⁻¹) |

Data sourced from kinetic investigations on the reaction of propylene oxide with CO₂. nih.gov

Photoredox Catalysis

Phosphonium iodide, often in cooperation with phosphines, has become a cornerstone of modern metal-free photoredox catalysis. This approach leverages the formation of transient electron donor-acceptor (EDA) complexes that can be activated by visible light to generate reactive radical species. nih.govresearchgate.net

A powerful catalytic system combining an iodide source (such as sodium iodide or a phosphonium iodide) and a phosphine (B1218219) (commonly triphenylphosphine) has been developed for a wide array of photoredox reactions. nih.govbeilstein-journals.org These transformations include decarboxylative alkylations, alkenylations, and cyclizations. nih.govresearchgate.net The reaction mechanism is proposed to involve the initial formation of a complex between the iodide, the phosphine, and a substrate, such as an N-(acyloxy)phthalimide ester. nih.govresearchgate.net This assembly forms an electron donor-acceptor (EDA) complex. nih.govresearchgate.net

Upon irradiation with visible light (e.g., blue LEDs), photoinduced electron transfer occurs within the EDA complex, leading to the generation of an alkyl radical from the substrate. researchgate.net This straightforward and efficient generation of radicals under mild conditions has made the iodide/phosphine system a practical and cost-effective tool in organic synthesis. nih.gov

A significant advantage of the iodide/phosphine cooperative systems is that they are entirely metal-free. beilstein-journals.orgbioengineer.org This circumvents the cost, toxicity, and environmental concerns associated with many traditional precious metal photoredox catalysts like iridium and ruthenium complexes. nih.govresearchgate.net The catalysts are based on inexpensive and readily available main-group elements. nih.govresearchgate.net

This metal-free strategy has been successfully applied to achieve highly selective reductions and other transformations that are challenging with conventional methods. beilstein-journals.org The ability to use simple components like sodium iodide and triphenylphosphine (B44618) under visible light irradiation provides a more sustainable and economically viable approach for various photocatalytic transformations in modern organic chemistry. nih.gov

Phase-Transfer Catalysis (General for phosphonium salts)

Phosphonium salts, including phosphonium iodide, are highly effective phase-transfer catalysts (PTCs). nbinno.comwikipedia.org Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. nbinno.comdalalinstitute.com

The fundamental principle involves the phosphonium cation, which typically possesses four bulky and hydrophobic organic substituents. nbinno.com This lipophilic nature allows the cation to pair with a reactive anion (e.g., cyanide, hydroxide, or iodide) from the aqueous phase and transport it into the organic phase. nbinno.comwikipedia.orgdalalinstitute.com Once in the organic phase, the "naked" anion is highly reactive and can readily engage with the organic substrate. nbinno.com After the reaction, the phosphonium cation returns to the aqueous phase to begin the cycle anew. nbinno.com

Heterogeneous Catalysis (e.g., phosphonium salt containing [Pd2Br6]2- ion)

Phosphonium iodide systems can be integral components of heterogeneous catalysts, where the active catalytic species is immobilized on a solid support or exists in a different phase from the reactants. This approach offers significant advantages, including simplified catalyst recovery, potential for reuse, and often enhanced stability. A notable example is the use of phosphonium salts incorporating the hexabromodipalladate(II) anion, [Pd2Br6]2-, which have demonstrated efficacy in various cross-coupling reactions.

Research has focused on the synthesis and application of specific phosphonium salts that act as stable and efficient heterogeneous catalysts. One such compound, [Ph3PCH2C6H4CH2OC(O)CH3]2[Pd2Br6], is formed from the reaction of palladium(II) acetate (B1210297) with the phosphonium salt [Ph3PCH2C6H4CH2Br]Br. researchgate.net This catalyst has proven to be effective in facilitating key organic transformations, such as the amination of aryl halides and the Stille cross-coupling reaction. researchgate.net

The heterogeneous nature of this catalytic system allows for straightforward recovery from the reaction mixture. This reusability is a critical factor for sustainable and cost-effective chemical synthesis. Studies have shown that the catalyst can be recycled and reused in subsequent reactions without a significant deterioration in its catalytic performance. researchgate.net

Detailed Research Findings

The utility of the [Ph3PCH2C6H4CH2OC(O)CH3]2[Pd2Br6] catalyst has been demonstrated in two significant types of cross-coupling reactions.

Amination of Aryl Halides:

This phosphonium salt-based catalyst has been successfully employed to facilitate the amination of aryl halides, leading to the formation of primary amines. researchgate.net This transformation is a fundamental process in organic synthesis, with wide applications in the pharmaceutical and materials science industries. The catalyst promotes the formation of carbon-nitrogen bonds with satisfactory results, highlighting its efficiency. researchgate.net

Stille Cross-Coupling Reaction:

The catalyst has also shown high activity in the Stille cross-coupling reaction, which involves the coupling of an organotin compound with an organic halide to form a new carbon-carbon bond. researchgate.net This reaction is a powerful tool for the synthesis of complex organic molecules. The heterogeneous nature of the [Ph3PCH2C6H4CH2OC(O)CH3]2[Pd2Br6] catalyst provides a practical advantage in these reactions, simplifying product purification and catalyst recycling. researchgate.net

The reusability of the catalyst has been confirmed, indicating its robustness under the reaction conditions. It can be recovered and reused multiple times without a substantial loss of its catalytic activity, which is a key feature of an effective heterogeneous catalyst. researchgate.net

Structural Elucidation and Advanced Characterization Techniques

X-ray and Neutron Diffraction Studies

Early X-ray diffraction studies suggested that phosphonium (B103445) iodide crystals belong to the cubic system. atomistry.com However, more precise investigations using X-ray and three-dimensional single-crystal neutron diffraction have revealed that its crystal structure is actually tetragonal, with a space group of P4/nmm. atomistry.comwikipedia.orgosti.govaip.org This structure is a distorted version of the ammonium (B1175870) chloride (NH₄Cl) crystal lattice. atomistry.comwikipedia.org The unit cell dimensions have been determined to be approximately 6.34 Å x 6.34 Å x 4.62 Å. atomistry.com The structure consists of phosphonium (PH₄⁺) cations and iodide (I⁻) anions, where the phosphorus atom occupies the corner and the iodide ion is at the body center of a cubic pseudocell. aip.org

Neutron diffraction studies have been instrumental in confirming the presence of weak hydrogen bonds in phosphonium iodide. aip.orgaip.org In this interaction, the hydrogen atoms of the phosphonium cation point towards the iodide anions. wikipedia.org Each iodide ion is surrounded by eight hydrogen atoms; four are at a normal van der Waals distance of 3.35 Å, and the other four are closer, at a hydrogen-bond distance of 2.87 Å. aip.orgaip.org The P-H bond length is 1.414 Å, and the P-H···I angle is approximately 171.6°. aip.orgaip.org Despite this, the hydrogen bond is considered weak, as the potential energy curve is dominated by repulsive rather than electrostatic forces. aip.org The energy of this hydrogen bond is estimated to be less than 0.5 kcal/mole. aip.org

Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ³¹P NMR)

NMR spectroscopy is a powerful tool for characterizing phosphonium salts.

³¹P NMR: The ³¹P NMR spectrum of phosphonium iodide and its derivatives typically shows a single resonance, indicating the chemical environment of the phosphorus atom. For phosphonium salts, the ³¹P chemical shifts are observed downfield compared to their precursor phosphines. cdnsciencepub.com For example, the ³¹P NMR chemical shift for tetramethylphosphonium iodide in D₂O is a singlet at 23.65 ppm. nih.gov In substituted phosphonium iodides, these shifts can vary significantly depending on the electronic and steric nature of the substituents. For instance, the ³¹P chemical shifts for various methyl tris(substituted-phenyl)phosphonium iodides in CDCl₃ range from approximately 1.84 ppm to 21.7 ppm. rsc.org

¹H NMR: ¹H NMR spectroscopy provides information about the hydrogen atoms in the phosphonium cation. In the case of substituted phosphonium iodides, the chemical shifts and coupling constants of the protons on the alkyl or aryl groups attached to the phosphorus atom can be observed. acs.orgrsc.org For example, in tetramethylphosphonium iodide, the twelve equivalent protons of the methyl groups appear as a doublet at 1.84 ppm in CD₃CN, with a ²J(H,P) coupling constant of 15 Hz. acs.orgnih.gov

¹⁹F NMR: While not directly applicable to the parent phosphonium iodide, ¹⁹F NMR is relevant for studying fluorinated derivatives of phosphonium salts.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy of phosphonium iodide reveals characteristic vibrational modes of the PH₄⁺ cation. Studies conducted on polycrystalline PH₄I at low temperatures (e.g., -170°C) in the far-infrared region (33–550 cm⁻¹) have identified bands corresponding to translational and librational (torsional oscillation) modes of the phosphonium ion. aip.orgaip.org Specifically, two bands are assigned to translational motions, and one to a librational mode. aip.orgaip.org For PH₄I, bands at 107 cm⁻¹ and 122 cm⁻¹ are attributed to translational movements, while a weak band at 342 cm⁻¹ is assigned to the librational motion of the PH₄⁺ ions. aip.org

In the mid-infrared region (4000–400 cm⁻¹), spectra of sublimed films of PH₄I at low temperatures can be interpreted based on a Vd site symmetry for the PH₄⁺ ion. aip.org The spectra at room temperature are also consistent with the D₄h⁷ crystal structure. aip.org

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of molecules, providing insights into chemical structure, phase, and polymorphism. In the case of phosphonium iodide (PH₄I), Raman spectra have been instrumental in characterizing the "internal" modes of the phosphonium (PH₄⁺) cation and the "external" lattice modes of the crystal.

Laser-Raman spectra of polycrystalline phosphonium iodide, typically recorded at room temperature (23°C), reveal several key features. aip.orgscispace.comaip.org The principal, intense lines in the spectrum are assigned to the fundamental vibrations of the regular tetrahedral PH₄⁺ ion. rsc.org These include the symmetric stretching mode (ν₁), bending modes (ν₂ and ν₄), and the asymmetric stretching mode (ν₃). aip.orgscispace.com

Beyond the internal vibrations of the cation, the Raman spectra also show peaks corresponding to lattice modes. These include torsional (librational) and translational motions of the PH₄⁺ ion within the crystal lattice. aip.orgscispace.comaip.org For phosphonium iodide, the torsional mode, which represents the twisting motion of the PH₄⁺ ion, is observed at a frequency of 326 cm⁻¹. aip.orgscispace.comaip.org The translational mode, corresponding to the movement of the entire PH₄⁺ ion within the lattice, is found at 55.5 cm⁻¹. aip.orgscispace.comaip.org

From these torsional frequencies, the rotational barrier for the PH₄⁺ ion can be calculated. This barrier, which hinders the free rotation of the cation in the crystal, was determined to be 6.7 kcal/mole for phosphonium iodide. aip.orgscispace.com This value is notably higher than that for analogous ammonium halides, suggesting different force fields are at play. aip.org The analysis of these vibrational modes provides a detailed picture of the ionic interactions and dynamics within the solid-state structure of phosphonium iodide. aip.org

| Compound | Torsional Frequency (cm⁻¹) | Translational Frequency (cm⁻¹) | Calculated Rotational Barrier (kcal/mole) |

|---|---|---|---|

| Phosphonium iodide (PH₄I) | 326 | 55.5 | 6.7 |

| Phosphonium bromide (PH₄Br) | 343 | 75 | 7.4 |

| Phosphonium chloride (PH₄Cl) | 363 | 112 | 8.2 |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. rockymountainlabs.com When analyzing a compound like phosphonium iodide, XPS provides detailed information about the phosphorus and iodine species present on the sample surface.

In an XPS analysis of a phosphonium compound, the core-level spectra of the constituent elements are examined. For phosphonium iodide, this would primarily involve the P 2p and I 3d regions. The binding energy of the P 2p peak provides insight into the oxidation state and chemical environment of the phosphorus atom. In a quaternary phosphonium salt, the phosphorus atom is in a P(V) state, and its characteristic binding energy would reflect the positive charge of the phosphonium cation. researchgate.net

Similarly, the I 3d spectrum would characterize the iodide anion. The spectrum for iodide (I⁻) typically shows a doublet, I 3d₅/₂ and I 3d₃/₂, with characteristic binding energies. Any shift from these expected values could indicate the presence of other iodine species, such as elemental iodine (I₂) or other oxidation states, which might result from sample degradation or reaction. researchgate.net XPS is particularly useful for detecting surface contamination or oxidation, which is relevant for a hygroscopic and air-sensitive compound like phosphonium iodide. wikipedia.org

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically used for studying materials with unpaired electrons. wikipedia.orgunibo.it It is the method of choice for detecting and characterizing paramagnetic species, including free radicals. nih.govresearchgate.net While phosphonium iodide (PH₄I) itself is a diamagnetic salt with no unpaired electrons, ESR becomes a critical tool when studying reactions or degradation pathways where radical intermediates involving phosphonium species are formed.

Phosphonium-containing species can be involved in radical reactions. For instance, the one-electron oxidation of certain bis-iminophosphoranes leads to the formation of stable cation radicals that can be characterized by ESR. unige.ch In other applications, phosphonium-containing molecules are designed as "spin traps." These molecules react with short-lived, highly reactive radicals (like superoxide (B77818) or hydroxyl radicals) to form more stable radical adducts. nih.gov These adducts have distinct and characteristic ESR spectra, allowing for the indirect detection and identification of the initial transient radical. nih.gov

Therefore, while a standard ESR spectrum of pure, stable phosphonium iodide would show no signal, the technique is invaluable for mechanistic studies involving the compound, such as in radiolysis, photolysis, or electrochemical reactions where phosphonium-based radical intermediates may be generated. researchgate.netosti.gov

Optical and Magnetic Spectroscopies for Luminescent Materials

While simple phosphonium iodide does not exhibit significant luminescence, many organic-substituted phosphonium salts are a class of highly promising luminescent materials. Optical spectroscopy, particularly photoluminescence spectroscopy, is essential for characterizing their emissive properties. These compounds can exhibit fluorescence, phosphorescence, and thermally activated delayed fluorescence (TADF). uef.fiuef.fi

The luminescence in these materials often arises from donor-π-acceptor structures, where the phosphonium group can act as an effective electron acceptor. researchgate.net The emission properties are highly tunable and sensitive to the chemical structure of the cation as well as the nature of the counter-ion. researchgate.net For example, in certain phosphonium salts, the presence of a heavy iodide counter-ion can promote intersystem crossing (the transition from a singlet excited state to a triplet excited state) due to the heavy-atom effect. uef.firesearchgate.net This enhancement can lead to efficient phosphorescence or TADF. uef.firsc.org

Studies have shown that phosphonium iodide salts can exhibit bright blue emission in the solid state. rsc.org The photoluminescence quantum yield (PLQY), which measures the efficiency of the emission process, can be significantly influenced by anion–π⁺ interactions and the degree of molecular packing in the crystal lattice. researchgate.net By systematically changing the anions from iodide to others like tetrafluoroborate (B81430) (BF₄⁻), the emission spectra and decay times can be tuned, demonstrating the critical role of the ionic environment in dictating the photophysical properties. rsc.org These characteristics make phosphonium salts intriguing candidates for applications in organic light-emitting diodes (OLEDs) and anti-counterfeiting technologies. uef.firsc.org

| Compound Type | Emission Type | Key Influencing Factor | Potential Application |

|---|---|---|---|

| Donor-Acceptor Phosphonium Iodide | TADF / Phosphorescence | Heavy-atom effect of Iodide, Anion-π⁺ interaction | OLEDs, Anti-counterfeiting |

| π-Expanded Phosphonium Salts | Fluorescence | Molecular geometry, Heteroatom in π-system | Mitochondria imaging |

| Phosphonium-Templated Iodoplumbates | Photoluminescence | Iodoplumbate network structure | Semiconductors, Photovoltaics |

Thermal Analysis

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a primary technique for assessing the thermal stability and decomposition profile of materials like phosphonium iodide and its derivatives. researchgate.net

For phosphonium iodide itself, heating leads to sublimation and reversible dissociation into phosphine (B1218219) (PH₃) and hydrogen iodide (HI) at approximately 62 °C under atmospheric pressure. wikipedia.org TGA can precisely measure this mass loss event, defining the upper-temperature limit for the compound's stability.

In the context of more complex phosphonium-based materials, such as phosphonium-templated iodoplumbates, TGA is crucial for evaluating their suitability for high-temperature applications. acs.orgnih.gov For example, TGA curves for these hybrid materials show that their thermal stability is remarkable and significantly influenced by the structure of the phosphonium cation. acs.org Compounds with smaller alkyl substituents, like tetramethylphosphonium, tend to exhibit higher thermal stability than those with longer alkyl or aryl groups. acs.orgnih.gov This analysis is critical for developing robust materials for applications like semiconductors. nih.govnsf.gov The decomposition onset temperature (T_onset), determined from the TGA curve, is a key parameter used to compare the stability of different phosphonium salts. beilstein-journals.org

Elemental and Compositional Analysis

Determining the precise elemental and compositional makeup of phosphonium iodide is fundamental for confirming its identity and purity. This is typically achieved through a combination of standard analytical techniques.

Elemental analysis is used to determine the mass percentages of the constituent elements. For organic-substituted phosphonium iodides, this involves combustion analysis to quantify carbon and hydrogen. For the parent phosphonium iodide (PH₄I), which is inorganic, other methods would be employed. The successful synthesis of a target phosphonium salt is often verified by comparing the experimentally found elemental percentages with the calculated values based on its chemical formula. acs.org For instance, in the synthesis of related compounds like tetramethylphosphonium iodide, elemental analysis results are reported as "calculated for C₄H₁₂PI: C, 30.51; H, 5.94" versus "found: C, 30.42; H, 5.73," confirming the composition. acs.org

The composition can also be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ³¹P, ¹³C), which verifies the structure of the phosphonium cation, and ion chromatography, which can be used to quantify the iodide anion concentration. acs.org For crystalline materials, single-crystal X-ray diffraction provides the definitive structural and compositional analysis, confirming the ionic nature of the compound and the 1:1 ratio of phosphonium cations to iodide anions. nih.gov

Energy Dispersive X-ray Spectroscopy (EDS)

Energy Dispersive X-ray Spectroscopy (EDS, also known as EDX) is a powerful analytical technique used for the elemental analysis and chemical characterization of a sample. spark904.nlandersonmaterials.com It operates by bombarding a material with a focused beam of electrons, typically within a Scanning Electron Microscope (SEM) or Transmission Electron Microscope (TEM). umich.edu This high-energy beam excites electrons from the inner atomic shells of the sample's atoms, creating electron vacancies. To regain stability, electrons from higher energy shells fill these vacancies, releasing the excess energy in the form of X-rays. spark904.nl

The energy of each emitted X-ray is unique to the element from which it originated, acting as an elemental fingerprint. spark904.nl The EDS detector measures the energy and number of these characteristic X-rays, generating a spectrum that displays peaks corresponding to the elements present in the sample. researchgate.net The height or intensity of these peaks is generally proportional to the concentration of the corresponding element, allowing for semi-quantitative and quantitative analysis. spark904.nlandersonmaterials.com This makes EDS an invaluable tool for confirming the elemental composition of synthesized compounds like phosphonium iodide and for visualizing the distribution of these elements within a material through elemental mapping. andersonmaterials.comrsc.org

Detailed Research Findings

In the characterization of phosphonium iodide and its derivatives, EDS is routinely employed to confirm the presence and relative abundance of its constituent elements, primarily phosphorus (P) and iodine (I). For complex materials such as composites, functionalized surfaces, or ionic liquids, EDS provides crucial data on the incorporation and distribution of the phosphonium iodide moiety.

Research on adsorbent materials, for example, has utilized EDS to verify the capture of iodine. In one study, flexible phosphonium-based ionic organic single crystals were developed for iodine remediation. researchgate.net After exposing the material to iodine, EDS analysis and elemental mapping were performed, which confirmed the significant presence of iodine throughout the adsorbent structure, demonstrating the material's efficacy. researchgate.net

Similarly, in the development of advanced materials like polyurethane-based ionomers, EDS mapping coupled with scanning transmission electron microscopy has been used to demonstrate the phase separation and aggregation of ionic components containing phosphonium cations. vt.edu This type of analysis is critical for understanding the structure-property relationships that govern the material's performance. vt.edu

The data obtained from an EDS analysis can be presented in several ways, including spectra, elemental maps, and data tables detailing elemental composition by weight or atomic percentage.

Interactive Data Tables

The following tables represent typical data that can be obtained from an EDS analysis of phosphonium iodide-containing materials.

Table 1: Representative EDS Data for a Pure Phosphonium Iodide Sample

This table shows the expected primary elements and their characteristic X-ray energy lines for a pure phosphonium iodide (PH₄I) sample.

| Element | X-ray Line | Energy (keV) |

| Phosphorus (P) | Kα | 2.013 |

| Iodine (I) | Lα | 3.937 |

| Iodine (I) | Lβ1 | 4.221 |

Table 2: Example EDS Quantitative Analysis of a Phosphonium Salt-Based Adsorbent After Iodine Capture

This table provides an example of quantitative results for a functionalized organic material containing phosphonium salt groups after being used to adsorb iodine. The presence of Carbon (C), Oxygen (O), and Sulfur (S) would be expected from the organic backbone and functional groups of the adsorbent material itself. researchgate.net

| Element | Weight % | Atomic % |

| Carbon (C) | 55.8 | 68.3 |

| Oxygen (O) | 12.1 | 11.1 |

| Phosphorus (P) | 4.7 | 2.2 |

| Sulfur (S) | 4.9 | 2.3 |

| Iodine (I) | 22.5 | 6.1 |

| Total | 100.0 | 100.0 |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties and reaction mechanisms.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It has been applied to understand the properties and reactivity of phosphonium (B103445) compounds. For instance, DFT calculations have been employed to analyze the bonding in phosphonium diylides derived from phosphonium iodide precursors. nih.gov These calculations help in interpreting the nature of the phosphorus-carbon bonds, indicating partial multiple bond character in certain ylidic structures. nih.gov

In studies related to the application of phosphonium salts, DFT has been used to elucidate reaction mechanisms. For example, in the photoinduced synthesis of alkylated heterocycles using dn-alkyl phosphonium iodide salts, DFT calculations were crucial in understanding the formation of photoactive charge-transfer complexes. chinesechemsoc.org The calculations revealed the importance of σ-hole interactions in the formation of these complexes between the phosphonium salt and a base. chinesechemsoc.org Furthermore, DFT has been instrumental in studying the mechanism of ruthenium-catalyzed dehydrogenative annulation involving phosphonium ylides, helping to determine rate-limiting steps and the reactivity of different ylide species. mdpi.com

DFT calculations are also valuable for studying potential applications like corrosion inhibition. In a study of a quaternary phosphonium-based ionic liquid, DFT was used to analyze the molecular structure, the distribution of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential map to understand the adsorption mechanism on a metal surface. mdpi.com Parameters derived from these calculations help to explain the inhibitor's performance. mdpi.com

Semi-empirical methods, such as PM3 (Parametric Method 3), offer a computationally less intensive alternative to ab initio methods and DFT, making them suitable for larger molecular systems. researchgate.netsapub.orgsapub.orgacademy.edu.lyscielo.org.mx The PM3 method has been specifically used to perform theoretical calculations on phosphonium compounds, including allyl triphenylphosphonium iodide, to study their potential as corrosion inhibitors for metals like iron and aluminum. researchgate.netsapub.orgsapub.orgacademy.edu.ly

These studies involve the complete optimization of the geometrical parameters of the phosphonium compounds. sapub.orgsapub.org From the optimized structures, various quantum chemical parameters are calculated to gain theoretical insight into the inhibition mechanism. researchgate.netsapub.orgsapub.org For instance, in a study of allyl triphenylphosphonium halides, the PM3 method was used to calculate electronic properties that correlate with inhibition efficiency. researchgate.netsapub.orgsapub.org The results indicated that for the iodide substituent, the electron density on the phosphorus atom decreases slightly, suggesting it acts as a weak electron-releasing group, which may be attributed to the lower electronegativity of iodine compared to other halogens. academy.edu.ly

Molecular Orbital Analysis

The analysis of molecular orbitals, particularly the frontier orbitals, is fundamental to understanding chemical reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital (FMO) theory. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. academy.edu.lyajchem-a.com

In computational studies of phosphonium iodide and related compounds, both DFT and semi-empirical methods are used to calculate HOMO and LUMO energies. chinesechemsoc.orgmdpi.comresearchgate.netsapub.orgsapub.orgacademy.edu.lyresearchgate.net For example, in the context of corrosion inhibition, the HOMO and LUMO energy levels of allyl triphenylphosphonium iodide were calculated using the PM3 method. researchgate.netsapub.orgsapub.orgacademy.edu.ly These calculations showed that the HOMO and LUMO densities are primarily located around the triphenyl group in related phosphonium structures, which are the likely sites for interaction with the metal surface. mdpi.com

In a different application, FMO analysis of a charge-transfer complex between a phosphonium iodide salt and a base, calculated using DFT, showed that the HOMO was located at the iodide atom and the base moiety, indicating they act together as electron donors upon photoexcitation. chinesechemsoc.org

The following table presents data from a PM3 study on allyl triphenylphosphonium halides, illustrating the calculated HOMO and LUMO energies.

| Compound | EHOMO (eV) | ELUMO (eV) | Source |

|---|---|---|---|

| Allyl Triphenylphosphonium Iodide | -9.567 | -1.254 | researchgate.net |

| Allyl Triphenylphosphonium Bromide | -9.789 | -1.298 | researchgate.net |

| Allyl Triphenylphosphonium Chloride | -9.987 | -1.354 | researchgate.net |

The energy gap (ΔE), calculated as the difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO), is a crucial parameter for determining the chemical reactivity and stability of a molecule. researchgate.netsapub.orgsapub.orgajchem-a.com A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netgrowingscience.com

Theoretical studies on phosphonium halides as corrosion inhibitors have calculated the energy gap to correlate it with inhibition efficiency. researchgate.netsapub.orgsapub.org A lower energy gap can facilitate the adsorption of the inhibitor molecule onto a metal surface by accepting electrons from the metal's d-orbitals into its LUMO and donating electrons from its HOMO to the metal's vacant orbitals. The trend in the energy gap for allyl triphenylphosphonium halides was determined using the PM3 method. researchgate.netsapub.orgsapub.org

The table below shows the calculated energy gaps for a series of allyl triphenylphosphonium halides.

| Compound | ΔE (ELUMO - EHOMO) (eV) | Source |

|---|---|---|

| Allyl Triphenylphosphonium Iodide | 8.313 | researchgate.net |

| Allyl Triphenylphosphonium Bromide | 8.491 | researchgate.net |

| Allyl Triphenylphosphonium Chloride | 8.633 | researchgate.net |

Reactivity and Inhibition Studies

Computational methods are extensively used to study the reactivity of phosphonium compounds and their performance as inhibitors. mdpi.comresearchgate.netsapub.orgsapub.orgacademy.edu.ly In the context of corrosion inhibition, quantum chemical parameters derived from calculations are correlated with the inhibition efficiency. sapub.org

Global reactivity descriptors such as chemical hardness (η), softness (σ), electronegativity (χ), and the fraction of electrons transferred (ΔN) are calculated from the HOMO and LUMO energies. researchgate.netsapub.orgsapub.org These parameters help to rationalize the interaction between the inhibitor molecule and the metal surface. For instance, the fraction of electrons transferred (ΔN) indicates the tendency of a molecule to donate electrons. Studies on allyl triphenylphosphonium halides found that the ability to donate electrons followed the order: allyl-triphenylphosphonium chloride > allyl-triphenylphosphonium bromide > allyl-triphenylphosphonium iodide. sapub.org This suggests that the iodide derivative has a lower tendency to donate electrons in this specific series. sapub.org

The interaction is often described in terms of Lewis acid-base theory, where the inhibitor can act as a Lewis acid, utilizing its LUMO to accept electrons from the metal surface (a Lewis base). sapub.org The efficiency of this interaction is related to the energy gap between the inhibitor's LUMO and the metal's HOMO. sapub.org

Anion-π Interaction Studies

Computational and theoretical chemistry studies have been instrumental in elucidating the nature and influence of anion-π interactions in phosphonium iodide and related salts. These interactions, occurring between the iodide anion and electron-deficient π-systems of the phosphonium cation, are significant forces that can dictate molecular conformation, solid-state packing, and photophysical properties. researchgate.netrsc.orgresearchgate.net

Research has demonstrated that the nature of the anion-π interaction is highly dependent on the size of the anion. researchgate.net In studies involving triphenyl(pentafluorobenzyl)phosphonium salts, the iodide anion, being bulkier than bromide, engages in a distinct "tweezer-like" interaction. researchgate.net In this anti-configuration, a single iodide anion interacts simultaneously with two electron-deficient pentafluorobenzene (B134492) units. researchgate.net This is in contrast to the smaller bromide anion, which typically forms a 1:1 interaction with a single pentafluorobenzene ring. researchgate.net This phenomenon highlights how anion-π forces can induce significant conformational changes in the cation to accommodate the anion's size. researchgate.net

Further investigations on 1,3-bis-(diphenylpentafluorobenzylphosphonium)propane salts corroborated these findings. While bromide salts exhibited two separate anion-π contacts on opposite sides of the molecule, the larger iodide anion was found to form ditopic anion-π interactions, bridging both C₆F₅ units. researchgate.netrsc.org These weak interactions have been proven to control the molecular structure of such phosphonium salts in the solid state. researchgate.net

The interplay between the iodide anion and the π-system is not limited to structural effects; it also profoundly influences the material's electronic and photoluminescent behavior. rsc.orgresearchgate.netrsc.org In certain phosphonium salts, a strong anion-π⁺ interaction, combined with the heavy-atom effect of iodide, results in a high inter-system crossing rate. rsc.orgresearchgate.netrsc.org This efficiently populates the triplet states, thereby inhibiting direct fluorescence and promoting phosphorescence. rsc.org The strength of this anion-π⁺ interaction can be tuned by exchanging the anion; substituting iodide with larger, less interacting anions leads to a weaker heavy atom effect and a significant shift in emission spectra, achieving high photoluminescence quantum yields. rsc.orgresearchgate.net

Computational studies, including Density Functional Theory (DFT), have been crucial in understanding these phenomena. rsc.org They have helped to quantify the interaction energies and rationalize the observed structural and photophysical outcomes. rsc.org For instance, calculations have shown that complexation energies decrease when iodide is replaced by larger anions, which corresponds to a weaker anion-π⁺ interaction and a reduced heavy atom effect. rsc.org The participation of polar solvent molecules can also lead to solvation and a bathochromic (red-shift) phenomenon in solid-state phosphonium iodide, an effect attributed to its ionic polarized host-guest structure. rsc.orgresearchgate.net

The following table summarizes key findings from computational and crystallographic studies on anion-π interactions involving iodide in phosphonium and related systems.

| System Studied | Anion | Key Finding | Interaction Type | Reference |

| Triphenyl(pentafluorobenzyl)phosphonium Salts | Iodide | A single anion interacts simultaneously with two pentafluorobenzene units, inducing a conformational change from the anti-form to a syn-form. | 1:2 Tweezer-like, Ditopic anion-π | researchgate.net |

| 1,3-bis-(diphenylpentafluorobenzylphosphonium)propane Salts | Iodide | The anion shows ditopic interactions, bridging both C₆F₅ units of the receptor. | Ditopic anion-π | researchgate.netrsc.org |

| Luminescent Host-Guest Phosphonium Salts | Iodide | Strong anion-π⁺ interaction and heavy atom effect lead to a high inter-system crossing rate, influencing TADF and phosphorescence. | Anion-π⁺ | rsc.orgresearchgate.netrsc.org |

| Tetrazine-based Receptor (H₂L²⁺²) | Iodide | Forms a stable 1:1 complex in aqueous solution with a Gibbs free energy of formation (ΔG°) of -13.4(2) kJ/mol. | Anion-π | unifi.it |

These studies collectively underscore the critical role of anion-π interactions as a guiding force in determining the supramolecular chemistry and physical properties of phosphonium iodide compounds. researchgate.netrsc.org

Emerging Research Directions and Materials Science Applications

Organic-Inorganic Hybrid Materials

A new class of organic-inorganic hybrid materials, phosphonium-templated iodoplumbates, have been synthesized and characterized, showing considerable promise for use as semiconductors. These materials are created through the direct addition of a phosphonium (B103445) salt to lead(II) iodide in a solution. The resulting structures consist of an extended network of anionic lead iodide (PbI₃⁻) fragments that are charge-balanced by phosphonium cations.

Unlike the majority of iodoplumbate materials that utilize nitrogen-centered organic cations, these novel materials are based on phosphorus-centered organic cations. The use of phosphonium cations, such as tetramethylphosphonium ([PMe₄]⁺) and diphosphonium cations, results in the formation of one-dimensional (1D) face-sharing octahedral structures. For instance, the reaction of lead(II) iodide with various phosphonium salts has been shown to produce a charge-balanced network of PbI₃⁻ fragments connected in a face-sharing octahedral arrangement.

A key characteristic of these phosphonium-templated iodoplumbates is their remarkable thermal stability. Thermogravimetric analysis has demonstrated that these compounds are stable at high temperatures, a desirable property for semiconductor applications. The decomposition pattern of these materials is similar to that of methylammonium-PbI₃⁻ perovskite, which begins to decompose above 300 °C. This thermal robustness suggests their potential for use in high-temperature semiconductor devices. The study of these materials as potential high-temperature semiconductors is an active area of research.

The synthesis of these materials involves novel phosphonium salts. For example, tri-(n-butyl)phosphonium iodide was synthesized for the first time by adding hydroiodic acid to a solution of tri(n-butyl)phosphine in toluene. Similarly, a novel diphosphonium iodide salt, bis(trimethylphosphonio)ethane iodide, was created by adding iodomethane (B122720) to bis(dimethylphosphino)ethane (Dmpe) in toluene.

Table 1: Examples of Synthesized Phosphonium-Templated Iodoplumbates

| Cation | Resulting Iodoplumbate Formula |

|---|---|

| Tetramethylphosphonium | [PMe₄][PbI₃] |

Ionic Liquids and Related Applications

Phosphonium-based ionic liquids (PILs) are recognized for several advantageous properties that make them suitable for applications in green chemistry and electrochemistry. Generally, ionic liquids are considered "green" solvents due to their negligible vapor pressure, non-flammability, and high thermal stability, which can help in reducing the waste associated with traditional volatile organic solvents.

PILs, in particular, offer enhanced thermal stability compared to more common imidazolium (B1220033) and pyridinium-based ionic liquids. They also lack an acidic proton, which imparts stability in nucleophilic and basic conditions. This chemical stability is a significant advantage in various chemical processes.

In the realm of electrochemistry, ionic liquids are promising as substitutes for conventional organic solvent-based electrolytes in devices like batteries and solar cells. Phosphonium-based ionic liquids generally exhibit a wider electrochemical window compared to imidazolium-based ones, indicating greater electrochemical stability. For instance, an electrolyte based on triphenylmethylphosphonium iodide has been successfully used in dye-sensitized solar cells (DSSCs), achieving a light-to-electricity conversion efficiency of 5.34% to 7.10%. The performance of such devices is influenced by mass transport within the electrolyte.

The biodegradability of PILs has also been a subject of study to assess their environmental impact. Research into a range of tetraalkylphosphonium cations with various functional groups (ester, ether, alcohol) and anions (halide, triflimide, octylsulfate) found that these PILs exhibited relatively low levels of biodegradability compared to some nitrogen-based ionic liquids.

The physicochemical properties and potential applications of aprotic ionic liquids, including those based on phosphonium cations, are strongly influenced by mesoscopic aggregation. This phenomenon arises from the microphase separation of the polar and non-polar components of the ionic liquid.

The most common experimental evidence for this aggregation is the observation of a low-q pre-peak in X-ray and neutron scattering profiles, which is attributed to

Adsorption and Separation Technologies

The capture of radioactive iodine isotopes (such as ¹²⁹I and ¹³¹I) released from nuclear activities is a critical environmental challenge due to their toxicity and long half-life. nih.gov Phosphonium iodide derivatives are emerging as key components in the development of advanced materials for iodine capture. A promising approach involves the use of Ionic Organic Single Crystals (IOCs).

Recently, researchers have successfully prepared flexible chain phosphonium-based IOCs through the self-assembly of phosphonium salts and sulfonic acids. nih.gov These materials feature an abundance of sulfonate and phenyl groups which act as powerful active sites for iodine adsorption. nih.gov An in-depth investigation into the adsorption mechanism revealed a mixed-mode process, involving both physical and chemical interactions, where iodine is captured in three different states: I₂, I₃⁻, and I₅⁻. nih.gov

Four specific IOCs, namely PEBT-NDS, PEBT-PTS, PBBT-PTS, and PBBT-BDS, were synthesized and demonstrated significant iodine adsorption capacities from iodine-cyclohexane solutions. nih.gov The study represents a novel class of single crystalline materials based on flexible phosphonium and sulfonic anionic pairs, highlighting their potential application in radioactive waste management. nih.gov

The following table summarizes the iodine adsorption capacities of these novel phosphonium-based IOCs.

| Adsorbent | Initial Iodine Concentration (ppm) | Adsorption Capacity (mg g⁻¹) |

| PEBT-NDS | 25 | 27.5 |

| PEBT-PTS | 25 | 22.9 |

| PBBT-PTS | 25 | 24.3 |

| PBBT-BDS | 25 | 25.1 |

| PEBT-NDS | 50 | 38.4 |

| PEBT-PTS | 50 | 31.5 |

| PBBT-PTS | 50 | 33.7 |

| PBBT-BDS | 50 | 34.6 |

This table is generated based on data from a study on flexible phosphonium and sulfonate pair-to-pair self-assembled ionic organic single crystals for iodine capture. nih.gov

Advanced Research in Phosphonium Iodide Derivatives